N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide
Description
N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a branched aliphatic amine (1-amino-4-methylpentan-2-yl). Key properties include:
Properties
IUPAC Name |
N-(1-amino-4-methylpentan-2-yl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-9(2)7-10(8-13)14-20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6,9-10,14H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFWEIUOGRQDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of benzene to introduce the nitro group This is followed by sulfonation to add the sulfonamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.
Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group may inhibit certain enzymes, contributing to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomer: N-(1-Amino-4-methylpentan-2-yl)-2-nitrobenzene-1-sulfonamide
This positional isomer differs in the nitro group placement on the benzene ring (ortho vs. para). Key distinctions include:
Shorter-Chain Analog: N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride
This compound features a simpler 2-aminoethyl substituent and exists as a hydrochloride salt. Notable differences:
- Molecular Formula : C₈H₁₂ClN₃O₄S
- Molecular Weight : 281.72 g/mol
- Solubility : The hydrochloride salt form enhances aqueous solubility, a critical factor in pharmaceutical formulations.
Comparative Data Table
Key Research Insights and Limitations
- Structural Influences : The branched alkyl chain in the target compound likely increases lipophilicity, favoring passive diffusion across biological membranes compared to the shorter-chain analog.
- Nitro Group Position : The para-nitro configuration may improve stability in acidic environments, whereas ortho substitution could enhance electrophilic reactivity in synthetic modifications.
- Data Gaps : Experimental data on solubility, stability, and bioactivity are scarce for all three compounds, highlighting a need for systematic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
